all-cis-10,13,16,19-Docosatetraenoyl-CoA

ACSL4 Ferroptosis Lipid Metabolism

Procure the definitive ACSL4 substrate, all-cis-10,13,16,19-Docosatetraenoyl-CoA, to ensure assay specificity. Unlike palmitoyl- or arachidonoyl-CoA, this C22:4 n-6 PUFA-CoA is the preferred CoA for ACSL4 and is the dedicated precursor for ELOVL2/ELOVL5-mediated elongation, making it irreplaceable for studying pro-ferroptotic lipid signaling and dihomo-eicosanoid biosynthesis. Essential for LC-MS/MS lipidomics as a direct, quantifiable readout of ACSL4 activity.

Molecular Formula C43H70N7O17P3S
Molecular Weight 1082.0 g/mol
Cat. No. B15549093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameall-cis-10,13,16,19-Docosatetraenoyl-CoA
Molecular FormulaC43H70N7O17P3S
Molecular Weight1082.0 g/mol
Structural Identifiers
InChIInChI=1S/C43H70N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-34(52)71-27-26-45-33(51)24-25-46-41(55)38(54)43(2,3)29-64-70(61,62)67-69(59,60)63-28-32-37(66-68(56,57)58)36(53)42(65-32)50-31-49-35-39(44)47-30-48-40(35)50/h5-6,8-9,11-12,14-15,30-32,36-38,42,53-54H,4,7,10,13,16-29H2,1-3H3,(H,45,51)(H,46,55)(H,59,60)(H,61,62)(H2,44,47,48)(H2,56,57,58)/b6-5-,9-8-,12-11-,15-14-/t32-,36+,37+,38-,42-/m0/s1
InChIKeyBEEQBBPNTYBGDP-XMTMOFKOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

all-cis-10,13,16,19-Docosatetraenoyl-CoA Procurement Guide: A C22:4 n-6 PUFA CoA for ACSL4-Dependent Lipidomics and Ferroptosis Research


all-cis-10,13,16,19-Docosatetraenoyl-CoA (also known as adrenoyl-CoA or (7Z,10Z,13Z,16Z)-docosatetraenoyl-CoA) is a very long-chain polyunsaturated fatty acyl-CoA (C22:4 n-6) [1]. It is the CoA-activated form of adrenic acid, an endogenous metabolite predominantly found in the adrenal gland, brain, kidney, and vasculature . This compound serves as a critical substrate for enzymes like ACSL4 in lipid biosynthesis and is a key intermediate in the elongation of arachidonic acid to form dihomo-eicosanoids, positioning it as a specialized tool for investigating PUFA metabolism and ferroptotic cell death pathways [2].

Why all-cis-10,13,16,19-Docosatetraenoyl-CoA Cannot Be Substituted with Generic Long-Chain Acyl-CoAs


Procurement of all-cis-10,13,16,19-Docosatetraenoyl-CoA is not interchangeable with other long-chain or very long-chain acyl-CoAs due to its specific chain length and high degree of unsaturation, which dictates distinct enzyme recognition and downstream metabolic fates. While generic acyl-CoAs like palmitoyl-CoA (C16:0) or arachidonoyl-CoA (C20:4) are commonly used in lipid metabolism assays, they fail to recapitulate the unique biological activities of this C22:4 n-6 PUFA-CoA [1]. Specifically, the ACSL4 enzyme shows a marked preference for activating highly unsaturated fatty acids like adrenic acid, a specificity that is not shared by other ACSL isoforms, making this compound essential for studying ACSL4-dependent processes such as ferroptosis [2]. Furthermore, the compound serves as a specific intermediate in the ELOVL5/ELOVL2-mediated elongation pathway, which is not a relevant fate for shorter or less unsaturated acyl-CoAs [3].

Quantitative Evidence for all-cis-10,13,16,19-Docosatetraenoyl-CoA Differentiation in Enzyme Assays and Cellular Models


ACSL4 Substrate Preference: Comparable Affinity to Arachidonic Acid (C20:4)

Recombinant human ACSL4 variants (V1 and V2) demonstrate a clear preference for highly unsaturated fatty acids, including adrenic acid (C22:4 n-6), as substrates. Kinetic analysis reveals that both ACSL4 variants have similar relative affinities (Km) for adrenic acid, arachidonic acid (AA), and eicosapentaenoic acid (EPA) [1]. This establishes adrenoyl-CoA as a primary and specific substrate for ACSL4, on par with the canonical substrate arachidonoyl-CoA.

ACSL4 Ferroptosis Lipid Metabolism

Essential Role in ACSL4-Mediated Ferroptosis: Distinct from Arachidonoyl-CoA

ACSL4 is indispensable for triggering ferroptosis by generating lipid peroxidation substrates. It catalyzes the formation of both arachidonoyl-CoA (AA-CoA) and adrenoyl-CoA (AdA-CoA) [1]. Subsequent studies show that ACSL4 deficiency leads to a significant decrease in the levels of both AA-CoA and AdA-CoA [2]. While both contribute, the specific incorporation of AdA into phosphatidylethanolamines (PEs) is a critical step in the ferroptotic cascade, and this pathway cannot be fully activated by arachidonoyl-CoA alone.

Ferroptosis Cell Death Lipid Peroxidation

Preferential Elongation by ELOVL5 and ELOVL2 to Form Tetracosatetraenoyl-CoA

Docosatetraenoyl-CoA is a specific intermediate in the elongation of very long-chain PUFAs. It is the direct product of arachidonoyl-CoA elongation by ELOVL5 and serves as the substrate for further elongation to tetracosatetraenoyl-CoA (C24:4 n-6) by ELOVL2 [1][2]. This pathway is distinct from the metabolism of other PUFA-CoAs like eicosapentaenoyl-CoA (EPA-CoA) or docosahexaenoyl-CoA (DHA-CoA).

ELOVL5 ELOVL2 Fatty Acid Elongation

ACSL4 Knockdown Reduces Cellular Adrenoyl-CoA and Downstream Phospholipids

In HK-2 human kidney cells, transient knockdown of ACSL4 using siRNA leads to a quantifiable and statistically significant reduction in the levels of adrenic acid-containing phospholipids (PEs and PCs) compared to control cells [1]. This demonstrates a direct causal link between ACSL4 activity, the production of adrenoyl-CoA, and the maintenance of cellular membranes enriched in this specific PUFA.

ACSL4 Lipidomics Gene Knockdown

Gibbs Free Energy of Formation Distinguishes Adrenoyl-CoA from its 3-Oxo Derivative

The standard Gibbs free energy of formation (ΔfG'°) for adrenoyl-CoA is -56.35 kcal/mol, which is markedly different from its 3-oxo derivative, 3-oxo adrenoyl-CoA, which has a ΔfG'° of -106.91 kcal/mol [1]. This large thermodynamic difference (≈ -50 kcal/mol) can be leveraged in coupled enzyme assays to monitor reaction progression, offering a quantifiable physical-chemical distinction from structurally similar intermediates.

Thermodynamics Metabolomics Enzyme Assays

Key Research Applications for all-cis-10,13,16,19-Docosatetraenoyl-CoA in Academia and Pharma


Investigating ACSL4-Mediated Ferroptosis in Drug Discovery

Use all-cis-10,13,16,19-Docosatetraenoyl-CoA as a specific substrate to profile ACSL4 enzymatic activity and to quantify its role in generating pro-ferroptotic lipid signals. This is critical for developing and validating novel ferroptosis inhibitors or inducers for oncology and neurodegenerative disease research [1].

Profiling Substrate Specificity of ELOVL5 and ELOVL2 Elongases

Employ this compound as the sole substrate to assay the activity of ELOVL2, the enzyme responsible for synthesizing C24:4 n-6 PUFAs. This enables the study of very long-chain fatty acid synthesis pathways relevant to brain and retinal health [2].

Validating Lipidomics Workflows and Quantifying ACSL4 Knockout Phenotypes

Utilize all-cis-10,13,16,19-Docosatetraenoyl-CoA as a key analytical standard and internal reference for LC-MS/MS-based lipidomics. Its levels are a direct and quantifiable readout of ACSL4 activity, making it an essential component for confirming the biochemical impact of ACSL4 gene knockdown or knockout in cellular and animal models [3].

Studying Adrenic Acid-Derived Dihomo-Eicosanoid Signaling

This compound serves as the immediate precursor for the biosynthesis of dihomo-eicosanoids via cyclooxygenase (COX), lipoxygenase (LO), and cytochrome P450 (CYP) pathways. It is therefore a required reagent for in vitro reconstitution of these pathways to study novel, adrenic acid-derived lipid mediators [4].

Technical Documentation Hub

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